

# muvalaplin ethnic differences efficacy safety

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Muvalaplin

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## Clinical Trial Demographics & Key Outcomes

Trial Phase	Participant Demographics (Reported)	Reported Efficacy & Safety Findings
Phase 1 [1] [2]   Single Ascending Dose (n=55):	91% White, 5% multiracial, 4% American Indian or Alaska Native. Multiple Ascending Dose (n=59): 80% White, 10% Black, 5% multiracial, 5% American Indian or Alaska Native.	Efficacy: Reduced Lp(a) levels by up to 65%. Safety: No tolerability concerns or clinically significant adverse effects; no changes in plasminogen activity.    Phase 2 (KRAKEN) [3] [4]   All Participants (n=233): 66% White, 27% Asian, 4% Black. (Median age 66; 33% female).   Efficacy: Placebo-adjusted Lp(a) reduction of 47.6% (10 mg) to 85.8% (240 mg). Dose-dependent Apolipoprotein B reduction. Safety: Well-tolerated; one transient liver enzyme elevation at the highest dose; no changes in plasminogen or hs-CRP.

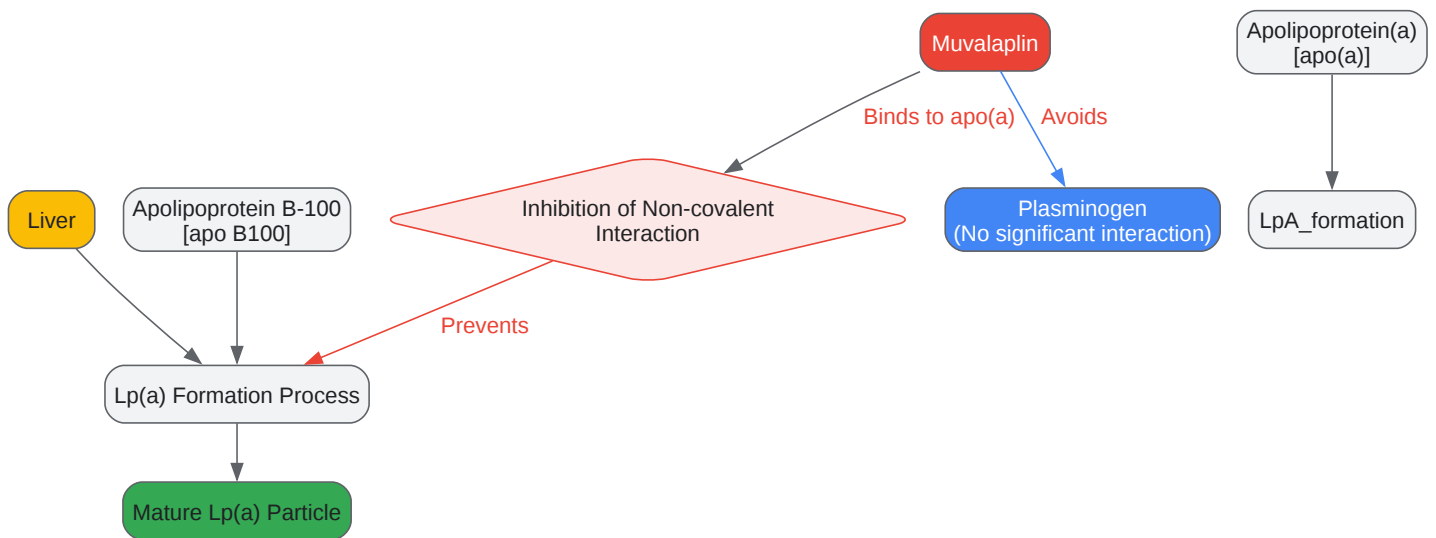
## Mechanism of Action and Experimental Protocol

**Muvalaplin** is a first-in-class, oral small-molecule inhibitor. Its unique mechanism and the design of key trials are detailed below.

**Mechanism of Action Muvalaplin** works by selectively inhibiting the formation of Lipoprotein(a) in the liver. It specifically blocks the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and

apolipoprotein B-100 (apo B100), preventing the formation of a mature Lp(a) particle. It is designed to avoid interfering with the structurally similar protein, plasminogen, which is crucial for fibrinolytic activity [1] [2].

The following diagram illustrates **muvalaplin's** unique mechanism of action for your research and development reference:



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**Key Experimental Protocol: Phase 2 KRAKEN Trial** The Phase 2 trial was a randomized, double-blind, placebo-controlled study conducted across 43 sites globally [3].

- **Population:** Enrolled 233 adults with elevated Lp(a) ( $\geq 175$  nmol/L) and high cardiovascular risk (established atherosclerotic cardiovascular disease, diabetes, or familial hypercholesterolemia) [3] [4].
- **Intervention:** Participants were randomized to receive oral **muvalaplin** (10 mg, 60 mg, or 240 mg) or a placebo once daily for 12 weeks [3].
- **Primary Endpoint:** Placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12, measured using both an **intact Lp(a) assay** and a **traditional apolipoprotein(a)-based assay** [3] [5].

- **Key Secondary Endpoints:** Percentage change in apolipoprotein B and high-sensitivity C-reactive protein (hs-CRP) [3] [4].
- **Safety Monitoring:** Included adverse events, clinical laboratory evaluations (including liver enzymes like ALT), vital signs, and ECGs [3].

## Insights for Researchers and Developers

- **Assay Selection is Critical:** The phase 2 trial highlighted a key methodological point. The traditional apo(a) assay, which measures total circulating apo(a), **underestimated muvalaplin's** efficacy (showing ~69% reduction at 240 mg). In contrast, an intact Lp(a) assay, which detects only the fully formed particle, showed a greater reduction (~86%). This suggests that **muvalaplin-bound apo(a)** is detected by some commercial assays, and a novel insensitive immunoassay may be needed for accurate measurement during treatment [5] [6].
- **Competitive Landscape: Muvalaplin** is the first oral Lp(a)-lowering agent in development. It is positioned against injectable nucleic acid-based therapies (e.g., pelacarsen/ASO, olpasiran/lepodisiran/zerlasiran/siRNA) which show even more profound Lp(a) reduction ( $\geq 90\%$ ) with less frequent dosing [6].
- **Clinical Outlook:** The promising phase 2 results support moving into large-scale cardiovascular outcome trials. These longer studies will be necessary to confirm the safety profile and establish if the significant Lp(a) reduction translates into a reduced risk of major adverse cardiovascular events [3] [5].

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**Address:** Ontario, CA 91761, United States  
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